Vorolanib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-Angiogenic Effects in Ophthalmology

Field: Ophthalmology

Application: Vorolanib has been studied for its anti-angiogenic effects, particularly in conditions such as diabetic retinopathy (DR), diabetic macular edema (DME), and wet age-related macular degeneration (wAMD) .

Methods: A kinase HotSpotTM assay was conducted to identify TKIs inhibiting RTKs associated with angiogenesis and vascular stability. Half-maximal inhibitory concentration (IC50) for VEGFRs and TIE2 was determined for each TKI .

Results: Vorolanib exhibited highly antiangiogenic effects in human umbilical vein endothelial cells stimulated with rHuVEGF165 and markedly inhibited retinal neovascularization and avascular area in the retina of oxygen-induced retinopathy mice .

Treatment of Neovascular (Wet) Age-Related Macular Degeneration

Application: Vorolanib has been used in the treatment of neovascular (wet) age-related macular degeneration .

Methods: Escalating doses of the VEGFR/PDGFR inhibitor vorolanib (25, 50, 75 and 100 mg) were administered to participants with nAMD .

Results: Anatomical and visual improvements in participants with nAMD were achieved without any vorolanib-related ocular AEs .

Treatment of Advanced Renal Cell Carcinoma

Field: Oncology

Application: Vorolanib has been used in the treatment of advanced renal cell carcinoma (RCC) .

Results: A randomized phase 2/3, double-blinded, multi-center trial of vorolanib and everolimus in patients with pretreated metastatic RCC is ongoing .

Treatment of Solid Tumors

Application: Vorolanib has been used in the treatment of solid tumors, including non-small cell lung cancer, small cell lung cancer, melanoma, thymic carcinoma, and RCC .

Methods: Trials of vorolanib in combination with immuno-oncology agents in solid tumors are ongoing .

Comparative Study of Vascular Endothelial Growth Factor Receptor Inhibitors

Field: Pharmacology

Application: Vorolanib, along with sunitinib and axitinib, has been studied for their anti-angiogenic effects. These drugs are of therapeutic interest over current antibody treatments that target only one or two ligands .

Methods: A kinase HotSpot™ assay was conducted to identify TKIs inhibiting RTKs associated with angiogenesis and vascular stability. Half-maximal inhibitory concentration (IC50) for VEGFRs and TIE2 was determined for each TKI .

Results: Vorolanib, sunitinib, and axitinib inhibited RTKs of interest in angiogenesis and exhibited pan-VEGFR inhibition. Of the three TKIs, only axitinib potently inhibited TIE2 which is an undesired trait as TIE2 is essential for vascular stability .

First-in-Human, Dose-Escalation Study

Field: Clinical Pharmacology

Application: Vorolanib has been used in a Phase I, first-in-human, dose-escalation study to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors .

Methods: Adult patients with advanced solid tumors received Vorolanib as tablets or capsules (once daily [q.d.] or b.i.d.) every 4 weeks. Patients were evaluated for response every 8 weeks, and continued treatment until disease progression or intolerable toxicity .

Results: The study concluded that Vorolanib had a safety profile consistent with its mechanism of action. It has a short half-life and was well tolerated by most patients. The recommended dose of Vorolanib as a single agent in patients with advanced cancer is 400 mg q.d .

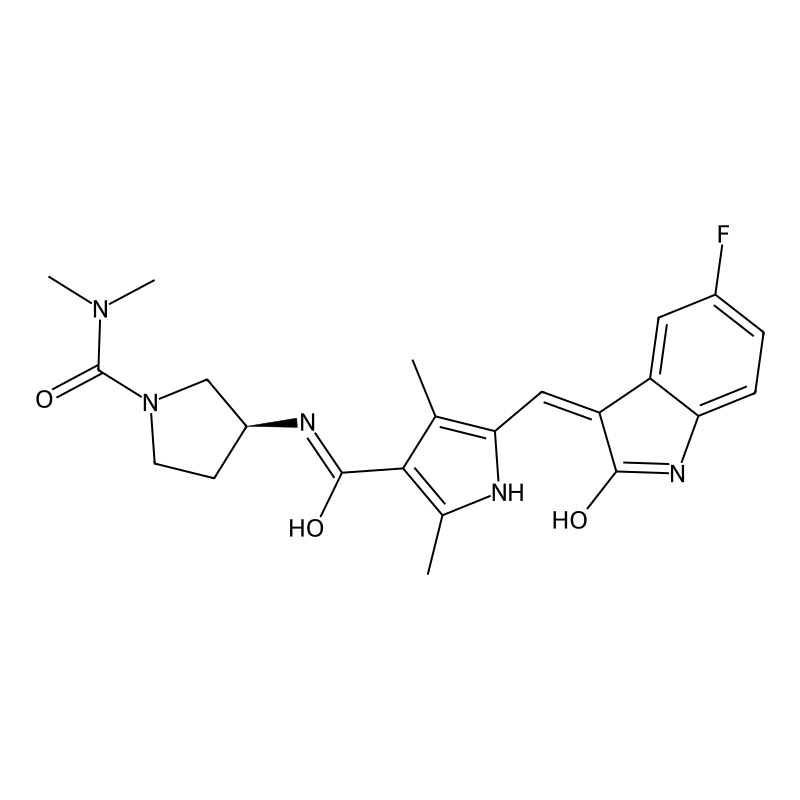

Vorolanib, also known as CM082, is a novel oral multi-targeted tyrosine kinase inhibitor (TKI) primarily designed to inhibit vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR). It belongs to the indoline class of organic compounds, characterized by an indole moiety fused with a pyrrolidine ring. Vorolanib's chemical formula is , and it has a molecular weight of approximately 439.49 g/mol . The compound was developed to provide effective anti-angiogenic properties while minimizing toxicity, addressing limitations associated with other TKIs like sunitinib and pazopanib, which exhibit longer half-lives and potential cumulative toxicity .

Vorolanib acts as a multi-kinase inhibitor, primarily targeting VEGFR and PDGFR. These receptors play a crucial role in angiogenesis (formation of new blood vessels) and tumor growth []. By binding to the ATP-binding pocket of these receptors, Vorolanib prevents them from signaling for these processes, leading to:

- Reduced blood vessel formation: This starves tumors of oxygen and nutrients, hindering their growth [].

- Inhibition of cell proliferation: Vorolanib disrupts pathways essential for cell division within tumors [].

Vorolanib's dual targeting of VEGFR and PDGFR pathways provides a broader antitumor effect compared to more specific kinase inhibitors [].

Vorolanib is an investigational drug and not yet widely available for clinical use. Studies have reported various side effects, including:

Vorolanib functions as a competitive inhibitor of receptor tyrosine kinases, blocking the phosphorylation of VEGFR and PDGFR. This inhibition disrupts downstream signaling pathways involved in angiogenesis and tumor growth. The compound has been shown to inhibit VEGF-induced proliferation and tube formation in human umbilical vein endothelial cells (HUVECs), demonstrating its potential effectiveness in targeting angiogenic processes . The specific

Vorolanib exhibits significant biological activity as an anti-cancer agent. Preclinical studies have demonstrated its ability to inhibit tumor growth in various models, including murine xenograft models. It has shown broad-spectrum anti-tumor activity, particularly in renal cell carcinoma (RCC) and age-related macular degeneration . In clinical trials, vorolanib has displayed a tolerable safety profile with few severe adverse effects, and preliminary efficacy results indicate potential benefits in patients with advanced solid tumors .

- Formation of Indole Derivatives: Initial reactions create indole-based structures through cyclization processes.

- Pyrrolidine Ring Construction: The introduction of a pyrrolidine moiety is achieved via amine coupling or related methods.

- Final Coupling: The final structure is assembled through selective reactions that yield vorolanib's active form.

The synthesis aims to optimize yield and purity while ensuring that the pharmacological properties are retained throughout the process.

Vorolanib is primarily investigated for its applications in oncology as an anti-angiogenic therapy. Its potential uses include:

- Treatment of advanced renal cell carcinoma.

- Management of neovascular age-related macular degeneration.

- Combination therapies with other chemotherapeutic agents to enhance efficacy .

Ongoing clinical trials continue to explore its full therapeutic potential across various malignancies.

Vorolanib has been studied for its interactions with various biological targets beyond VEGFR and PDGFR. Notably, it also inhibits c-KIT and FLT-3 receptors, which are implicated in certain hematological malignancies. Interaction studies indicate that vorolanib can enhance the efficacy of existing chemotherapeutics by inhibiting drug efflux mechanisms, thus improving drug availability within cancer cells . Furthermore, pharmacokinetic studies have assessed its absorption, distribution, metabolism, and excretion profiles to optimize dosing regimens.

Vorolanib shares similarities with several other tyrosine kinase inhibitors used in cancer therapy. Here are some notable comparisons:

Vorolanib's unique selling points include its shorter half-life and reduced toxicity profile compared to sunitinib and pazopanib, making it a promising candidate for intermittent dosing strategies that minimize adverse effects while maintaining therapeutic efficacy .

Systematic Nomenclature

International Union of Pure and Applied Chemistry Name

The official International Union of Pure and Applied Chemistry systematic name for vorolanib is: N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide [1] [2] [3]. This nomenclature precisely describes the complete molecular structure, including stereochemical configuration and geometric isomerism.

The systematic name incorporates several key structural elements: the pyrrolidine ring with dimethylcarbamoyl substitution at the 3S position, the central pyrrole ring system with methyl substitutions at positions 2 and 4, and the indoline moiety with fluorine substitution and characteristic Z-geometric configuration of the methylene bridge [1] [8].

Chemical Abstract Service Registry Number

Vorolanib is registered under Chemical Abstract Service number 1013920-15-4 [1] [2] [3]. This unique identifier was assigned following the compound's initial synthesis and characterization, providing a definitive reference for chemical databases and regulatory documentation [8] [9].

International Nonproprietary Name

The World Health Organization has assigned vorolanib the International Nonproprietary Name designation with INN number 10338 [12]. The compound is recognized under various linguistic variants: vorolanib in English, vorolanibum in Latin, вороланиб in Russian, فورولانيب in Arabic, and 伏罗尼布 in Chinese [3] [12].

Molecular Formula and Structure

Molecular Composition

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₂₆FN₅O₃ | [1] [2] [8] |

| Molecular Weight | 439.48 g/mol | [1] [7] [14] |

| Monoisotopic Mass | 439.20196788 Da | [2] [15] |

| Heavy Atom Count | 32 | [15] |

| Formal Charge | 0 | [15] |

Structural Identifiers

The compound's structural identity is definitively established through multiple chemical identifiers. The InChI Key KMIOJWCYOHBUJS-HAKPAVFJSA-N provides a unique hash representation of the molecular structure [2] [8] [12]. The complete InChI string InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)/b17-10-/t15-/m0/s1 encodes the complete three-dimensional structural information including stereochemistry [2] [8].

The Simplified Molecular Input Line Entry System representation CN(C)C(=O)N1CCC@@HNC(=O)C2=C(C)NC(\C=C3\C(=O)NC4=C3C=C(F)C=C4)=C2C provides an alternative structural encoding format widely used in cheminformatics applications [8] [14].

Stereochemical Configuration

Absolute Configuration

Vorolanib contains one defined stereocenter with absolute stereochemical configuration [8] [15]. The compound exhibits S-configuration at the pyrrolidine ring carbon atom, specifically at position 3 of the pyrrolidine moiety [1] [2] [3]. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the spatial arrangement of substituents around the chiral center determines the absolute configuration [8].

Geometric Isomerism

The molecular structure incorporates one defined E/Z stereochemical center associated with the double bond connecting the pyrrole and indoline ring systems [8] [15]. The compound exhibits Z-geometric configuration, indicating that the higher priority substituents on each carbon atom of the double bond are positioned on the same side of the molecular plane [1] [2] [3].

Physicochemical Properties

Molecular Descriptors

| Descriptor | Value | Reference |

|---|---|---|

| XLogP3-AA | 1.6 | [1] [15] |

| Topological Polar Surface Area | 97.5 Ų | [15] [19] |

| Hydrogen Bond Donor Count | 3 | [1] [15] |

| Hydrogen Bond Acceptor Count | 4 | [1] [15] |

| Rotatable Bond Count | 3 | [1] [15] |

| Complexity | 803 | [15] |

Structural Analysis

The compound's lipophilicity, quantified by the XLogP3-AA value of 1.6, indicates moderate hydrophobic character suitable for membrane permeation while maintaining aqueous solubility [1] [15]. The topological polar surface area of 97.5 square angstroms suggests favorable pharmacokinetic properties, approaching the threshold for blood-brain barrier penetration [15] [19].

The presence of three hydrogen bond donors and four hydrogen bond acceptors contributes to the compound's interaction profile with biological targets [1] [15]. The relatively low rotatable bond count of three indicates conformational restriction, potentially enhancing binding selectivity [1] [15].

Chemical Database Identifiers

Alternative Designations

Vorolanib is documented under numerous synonymous identifications including CM-082, X-82, EYP-1901, and Example 8 from patent document WO2008033562A2 [1] [2] [12]. These alternative designations reflect the compound's development history across different research organizations and patent applications [4] [12].

Fundamental Molecular Structure

Vorolanib possesses the molecular formula C23H26FN5O3 with a molecular weight of 439.48-439.5 g/mol [1] [3] [4] [5] [6]. The compound exhibits an exact mass of 439.20196787 g/mol and a monoisotopic mass of 439.201968 g/mol [7] [6]. The International Union of Pure and Applied Chemistry (IUPAC) name for vorolanib is N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide [1] [2].

The compound is registered under the Chemical Abstracts Service (CAS) registry number 1013920-15-4 [1] [6] [2] and carries the unique ingredient identifier YP8G3I74EL assigned by the United States Food and Drug Administration [1] [5] [6].

Table 1: Core Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C23H26FN5O3 [1] [3] [4] |

| Molecular Weight (g/mol) | 439.48-439.5 [1] [3] [4] |

| Exact Mass (g/mol) | 439.20196787 [7] [6] |

| CAS Registry Number | 1013920-15-4 [1] [6] [2] |

| InChI Key | KMIOJWCYOHBUJS-HAKPAVFJSA-N [5] [7] [2] |

Stereochemical Configuration

Vorolanib exhibits absolute stereochemistry with one defined stereocenter and one E/Z center [5] [8] [9]. The compound contains a single chiral carbon atom in the (S)-configuration located within the pyrrolidine ring system [5] [7] [2]. This stereochemical arrangement is critical for the compound's biological activity and selectivity profile.

The Z-configuration of the double bond connecting the indole and pyrrole ring systems represents another stereochemical element that influences the three-dimensional molecular conformation [5] [7]. The optical activity of vorolanib remains unspecified in current literature, though the compound maintains absolute stereochemistry with precisely defined stereocenters [5] [9].

Table 2: Stereochemical Properties

| Property | Value |

|---|---|

| Stereochemistry | Absolute [5] [8] [9] |

| Defined Stereocenters | 1/1 [5] [9] |

| E/Z Centers | 1 [5] [9] |

| Optical Activity | Unspecified [5] [9] |

| Charge | 0 [5] [6] [9] |

Structural Representation and Chemical Identifiers

The Simplified Molecular Input Line Entry System (SMILES) notation for vorolanib is CN(C)C(=O)N1CCC@@HNC(=O)C2=C(C)NC(\C=C3/C(=O)NC4=C3C=C(F)C=C4)=C2C [5] [7] [2]. This notation captures the complete structural information including stereochemistry and double bond geometry.

The compound's structural complexity is reflected in its complexity score of 803, indicating a sophisticated molecular architecture [6]. Vorolanib contains 32 heavy atoms and exhibits no formal charge, existing as a neutral molecule under physiological conditions [5] [6].

Physicochemical Properties

Vorolanib demonstrates favorable physicochemical properties that contribute to its oral bioavailability and therapeutic potential. The compound exhibits a topological polar surface area (TPSA) of 97.5-97.54 Ų [4] [6], which falls within the optimal range for drug-like molecules and supports membrane permeability.

The partition coefficient (LogP) values range from 1.6 (XLogP3) to 2.74904 [4] [6], indicating moderate lipophilicity that balances solubility and permeability characteristics. The compound contains 3-4 hydrogen bond donors and 3-4 hydrogen bond acceptors [6], conforming to Lipinski's rule of five for drug-like properties.

Table 3: Physicochemical Properties

| Property | Value |

|---|---|

| Topological Polar Surface Area (Ų) | 97.5-97.54 [4] [6] |

| XLogP3 | 1.6 [6] |

| LogP | 2.74904 [4] |

| Hydrogen Bond Donors | 3-4 [6] |

| Hydrogen Bond Acceptors | 3-4 [6] |

| Rotatable Bonds | 3 [6] |

| Heavy Atom Count | 32 [6] |

Solubility Characteristics

Vorolanib exhibits variable solubility across different solvents, which influences its formulation and delivery strategies. The compound demonstrates good solubility in dimethyl sulfoxide (DMSO) at concentrations ranging from 22-89 mg/mL [3] [10] [11], making it suitable for in vitro studies and research applications.

Solubility in ethanol is limited to approximately 5 mg/mL [10], while aqueous solubility is poor with less than 1 mg/mL in water [10]. This solubility profile necessitates careful formulation considerations for pharmaceutical applications and may require solubilization strategies for optimal bioavailability.

The relative density of vorolanib is predicted to be 1.37 g/cm³ [12], and the compound exists as a crystalline solid at room temperature [3] [10]. Storage recommendations typically specify temperatures between -20°C and 4°C to maintain stability [3] [12] [13].

Molecular Conformation and Binding Characteristics

Computational molecular dynamics simulations have revealed important insights into vorolanib's three-dimensional structure and binding conformations. The compound adopts a configuration that allows stable binding to vascular endothelial growth factor receptors (VEGFR) through multiple interaction modes [14].

Structural studies indicate that vorolanib forms hydrogen bonds with key amino acid residues in the hinge region of target kinases, particularly Glu910 and Cys912 in VEGFR1 with retention rates of 99% and 98% respectively [15]. The fluorobenzene group participates in π-π stacking interactions with phenylalanine residues, contributing to binding stability [15] [14].

The molecular conformation enables vorolanib to function as a type II kinase inhibitor, binding to the inactive DFG-out conformation of target kinases [15] [14]. This binding mode contributes to the compound's selectivity and prolonged residence time on target proteins.

Table 4: Stability and Storage Properties

| Property | Value |

|---|---|

| Physical State | Crystalline solid [3] [10] |

| Storage Temperature | -20°C to 4°C [3] [12] [13] |

| Relative Density | 1.37 g/cm³ (predicted) [12] |

| Stability | Stable under recommended conditions [3] [16] |

| Appearance | White to off-white solid [3] |

Chemical Nomenclature and Database Identifiers

Vorolanib is recognized by multiple chemical names and database identifiers that facilitate literature searches and regulatory documentation. The compound is designated as an International Nonproprietary Name (INN) with INN number 10338 [2]. Alternative nomenclature includes the systematic name (S,Z)-N-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide [17] [6].

Database identifiers include CHEMBL4297587 in the ChEMBL database [6] [2], DB15247 in DrugBank [6] [2], and GTPL11618 in the Guide to Pharmacology [6] [2]. The Medical Subject Headings (MeSH) identifier MFCD31382354 provides additional reference for literature indexing [7] [6].

Table 5: Chemical Identifiers and Synonyms

| Identifier Type | Value |

|---|---|

| INN Number | 10338 [2] |

| ChEMBL ID | CHEMBL4297587 [6] [2] |

| DrugBank ID | DB15247 [6] [2] |

| GTPL ID | GTPL11618 [6] [2] |

| MDL Number | MFCD31382354 [7] [6] |

| Common Synonyms | CM082, X-82, EYP-1901 [6] [2] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2. Kun Zhang, et al. CM082, a novel angiogenesis inhibitor, enhances the antitumor activity of ZD1839 on epidermal growth factor receptor mutant non-small cell lung cancer in vitro and in vivo. Thorac Cancer. 2020 Jun;11(6):1566-1577.